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An In-depth Technical Guide to 1-Chloroisoquinoline-7-carbaldehyde

Abstract
1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2) is a bifunctional heterocyclic

compound of significant interest to the scientific community, particularly those engaged in

medicinal chemistry and materials science. The isoquinoline scaffold is a well-established

"privileged structure," forming the core of numerous natural products and synthetic drugs with a

broad spectrum of pharmacological activities.[1][2] The strategic placement of a reactive

carbaldehyde group and a synthetically versatile chlorine atom on this nucleus makes it a

valuable intermediate for the construction of complex molecular architectures and diverse

compound libraries. This guide provides a comprehensive technical overview of its chemical

properties, a plausible and detailed synthesis methodology, its chemical reactivity, and its

potential applications, designed for researchers, scientists, and drug development

professionals.
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Physicochemical Properties & Structural
Elucidation
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

physical and chemical characteristics. While extensive peer-reviewed experimental data for this

specific isomer is not widely published, its properties can be reliably predicted based on its

structure and data from analogous compounds.[3][4]

Core Compound Data
A summary of the key identification and physical data for 1-Chloroisoquinoline-7-
carbaldehyde is presented below.

Property Value Reference(s)

CAS Number 223671-53-2 [5][6]

Molecular Formula C₁₀H₆ClNO [5][6]

Molecular Weight 191.61 g/mol [5][6]

MDL Number MFCD09835329 [6]

Canonical SMILES
O=CC1=CC2=C(C=C1)C=CN=

C2Cl
[6]

Physical State Solid [7]

Storage Inert atmosphere, 2-8°C [7]

Predicted Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic techniques is essential. The

following data is predicted based on the known spectral characteristics of structurally related

chloro-substituted and carbaldehyde-substituted isoquinolines.[3][8][9]
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Technique
Predicted Key Signals /
Characteristics

Rationale

¹H NMR

~10.1 ppm (s, 1H): Aldehyde

proton (CHO). ~7.8-9.0 ppm

(m, 5H): Aromatic protons,

exhibiting complex splitting

patterns. Protons ortho to the

aldehyde and chloro groups

will be deshielded.

The aldehyde proton is highly

deshielded and appears as a

singlet far downfield. The

aromatic protons are

influenced by the electron-

withdrawing effects of the

aldehyde, the chlorine atom,

and the ring nitrogen.[3][10]

¹³C NMR

~192 ppm: Carbonyl carbon of

the aldehyde group. ~120-155

ppm: Aromatic and

heterocyclic carbons.

The aldehyde carbonyl carbon

has a characteristic chemical

shift in the downfield region.

The carbon bearing the

chlorine atom will also show a

distinct shift.[3][8]

Mass Spec. (EI)

m/z 191/193 (M⁺/M⁺+2):

Molecular ion peaks. m/z

162/164: Fragment

corresponding to the loss of

the formyl group (-CHO).

The presence of a single

chlorine atom results in a

characteristic isotopic pattern

for the molecular ion, with M⁺

and M⁺+2 peaks in an

approximate 3:1 ratio.[3]

IR (KBr, cm⁻¹)

~1705 cm⁻¹ (strong): C=O

stretching vibration of the

aldehyde. ~3050 cm⁻¹

(medium): Aromatic C-H

stretching. ~1400-1600 cm⁻¹

(multiple): Aromatic C=C and

C=N ring stretching. ~800-900

cm⁻¹: C-Cl stretching.

These absorption bands are

characteristic of the key

functional groups present in

the molecule.[3][8]

Synthesis Methodology: The Vilsmeier-Haack
Approach
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While a specific, documented synthesis for 1-Chloroisoquinoline-7-carbaldehyde is not

readily available in peer-reviewed literature, a highly plausible and robust pathway is the

Vilsmeier-Haack reaction.[4] This reaction is a cornerstone of organic synthesis for the

formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The logical

precursor for this synthesis is 1-Chloroisoquinoline.

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the

"Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a formamide (like

N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13][14]

POCl₃ + DMF Vilsmeier Reagent
(Chloroiminium Salt)

 In situ formation 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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